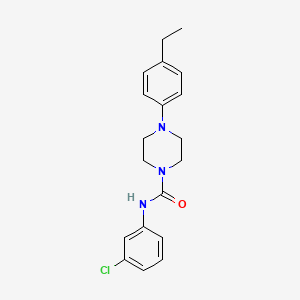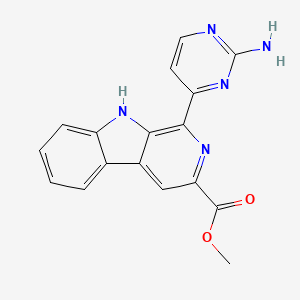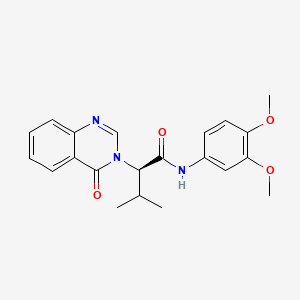
2-(2,6-dichlorophenyl)-N-(4,6-dimethoxy-2-pyrimidinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-dichlorophenyl)-N-(4,6-dimethoxy-2-pyrimidinyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a dichlorophenyl group and a dimethoxypyrimidinyl group attached to an acetamide backbone. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dichlorophenyl)-N-(4,6-dimethoxy-2-pyrimidinyl)acetamide typically involves the reaction of 2,6-dichloroaniline with 4,6-dimethoxy-2-chloropyrimidine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,6-dichlorophenyl)-N-(4,6-dimethoxy-2-pyrimidinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2,6-dichlorophenyl)-N-(4,6-dimethoxy-2-pyrimidinyl)acetamide is used in various fields of scientific research:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials or as a precursor in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 2-(2,6-dichlorophenyl)-N-(4,6-dimethoxy-2-pyrimidinyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,6-dichlorophenyl)-N-(4-methoxy-2-pyrimidinyl)acetamide
- 2-(2,6-dichlorophenyl)-N-(4,6-dimethoxy-2-pyridinyl)acetamide
Uniqueness
2-(2,6-dichlorophenyl)-N-(4,6-dimethoxy-2-pyrimidinyl)acetamide is unique due to the presence of both dichlorophenyl and dimethoxypyrimidinyl groups, which confer specific chemical and biological properties
Eigenschaften
Molekularformel |
C14H13Cl2N3O3 |
|---|---|
Molekulargewicht |
342.2 g/mol |
IUPAC-Name |
2-(2,6-dichlorophenyl)-N-(4,6-dimethoxypyrimidin-2-yl)acetamide |
InChI |
InChI=1S/C14H13Cl2N3O3/c1-21-12-7-13(22-2)19-14(18-12)17-11(20)6-8-9(15)4-3-5-10(8)16/h3-5,7H,6H2,1-2H3,(H,17,18,19,20) |
InChI-Schlüssel |
NXEDNQJJBDXRIX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=NC(=N1)NC(=O)CC2=C(C=CC=C2Cl)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1,3-benzodioxol-5-yl)-9-phenyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B13370811.png)

![2-anilino-N'-[1-(4-bromophenyl)ethylidene]propanohydrazide](/img/structure/B13370825.png)
![6-(3,4-Dimethoxyphenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370827.png)

![2-{[2-(4-morpholinyl)ethyl]sulfanyl}-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13370837.png)

![6,8-dibromo-5-butyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13370846.png)

![2-[(4-tert-butylbenzyl)sulfanyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B13370856.png)
![2-[(4-methyl-1-piperazinyl)carbonyl]-4(3H)-quinazolinone](/img/structure/B13370858.png)

![4-{[(4-Fluoro-3-methylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B13370867.png)
![3-(3,4-Dimethoxyphenyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370879.png)
